Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651215
InChI: InChI=1S/C11H12O3S/c1-6(12)9-7-4-3-5-8(7)10(15-9)11(13)14-2/h3-5H2,1-2H3
SMILES:
Molecular Formula: C11H12O3S
Molecular Weight: 224.28 g/mol

Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate

CAS No.:

Cat. No.: VC13651215

Molecular Formula: C11H12O3S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate -

Specification

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
IUPAC Name methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate
Standard InChI InChI=1S/C11H12O3S/c1-6(12)9-7-4-3-5-8(7)10(15-9)11(13)14-2/h3-5H2,1-2H3
Standard InChI Key HUYIGIFSLALLPT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C2CCCC2=C(S1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a cyclopentane ring fused to a thiophene ring, with an acetyl group at position 3 and a methyl ester at position 1 (Figure 1). The IUPAC name, methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H12O3S\text{C}_{11}\text{H}_{12}\text{O}_{3}\text{S}
Molecular Weight224.28 g/mol
CAS Number1414377-89-1
SMILESCC(=O)C1=C2CCCC2=C(S1)C(=O)OC
InChIKeyHUYIGIFSLALLPT-UHFFFAOYSA-N

The fused-ring system introduces strain, influencing reactivity, while the acetyl and ester groups provide sites for nucleophilic and electrophilic modifications.

Spectroscopic and Computational Data

PubChem’s 3D conformer models suggest a planar thiophene ring with slight puckering in the cyclopentane moiety, which may affect intermolecular interactions . Computational analyses predict moderate polarity due to the ester and ketone groups, implying solubility in polar aprotic solvents like dimethylformamide (DMF) .

Applications in Research and Industry

Organic Synthesis

This compound serves as a building block for synthesizing polycyclic heteroaromatics, which are prevalent in materials science (e.g., organic semiconductors) and medicinal chemistry . Its dual functionality allows sequential reactions, enabling the construction of complex architectures like tricyclic antidepressants or kinase inhibitors.

Pharmaceutical Relevance

Though direct biological data are unavailable, structural analogs of cyclopenta[c]thiophenes exhibit antimicrobial and anti-inflammatory activities . Researchers hypothesize that the acetyl and ester groups could interact with enzymatic active sites, making the compound a candidate for lead optimization.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound is stable at refrigeration temperatures (2–8°C) but may degrade under prolonged exposure to light or moisture . Predicted logP values (~1.5) indicate moderate lipophilicity, suitable for crossing biological membranes .

ParameterRecommendationSource
Storage Temperature2–8°C (refrigerated)
Purity≥95% (analytical grade)
StabilitySensitive to light and humidity

Future Directions and Research Gaps

Unanswered Questions

  • Biological Activity: Empirical studies are needed to evaluate antimicrobial or anticancer potential.

  • Process Optimization: Scalable synthetic routes remain undocumented, hindering industrial adoption.

Collaborative Opportunities

Academic-industry partnerships could accelerate the development of derivatives for high-value applications, such as photovoltaic materials or targeted therapies.

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